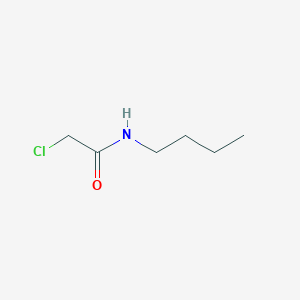

n-Butyl-2-chloroacetamide

Description

Contextualization within the Chloroacetamide Chemical Class

N-Butyl-2-chloroacetamide belongs to the chloroacetamide class of organic compounds. hmdb.ca This class is characterized by the core chemical structure of an acetamide (B32628) group where the methyl group is substituted with a chlorine atom (Cl-CH₂-C(=O)-N-). wikipedia.org The parent compound of this class is 2-chloroacetamide (B119443) itself, a colorless, crystalline solid that is readily soluble in water. wikipedia.org

Chloroacetamides are recognized for their utility as versatile reagents in organic synthesis. ontosight.ai Their reactivity is largely defined by the presence of the carbon-chlorine bond, which allows the chlorine atom to be easily displaced by various nucleophiles. researchgate.net This property makes them valuable as alkylating agents. In biochemistry, for instance, chloroacetamide and its derivatives are used to study protein structure and function by irreversibly binding to the thiol group of cysteine residues, preventing the formation of disulfide bonds. ontosight.ainih.gov

The broader class of chloroacetamides has applications as intermediates in the manufacturing of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org this compound is a specific example within this class, where the amide nitrogen is substituted with a butyl group, distinguishing it from the parent compound and other N-substituted derivatives like N-aryl-2-chloroacetamides. ontosight.airesearchgate.net

Table 2: Properties of 2-Chloroacetamide (Parent Compound)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 79-07-2 | wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₂H₄ClNO | wikipedia.orgnih.gov |

| Molar Mass | 93.51 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless crystals or white powder | wikipedia.orgchemicalbook.com |

| Melting Point | 119-120 °C | nih.gov |

Historical Overview of Research on Halogenated Acetamide Derivatives

Research into halogenated acetamide derivatives is part of a broader historical trend in medicinal and synthetic chemistry that explores the effects of halogenation on organic molecules. The introduction of halogen atoms like chlorine, fluorine, or bromine into a chemical scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and permeability. mdpi.comresearchgate.net This strategy has been a cornerstone of drug discovery for many decades. researchgate.netnih.gov

The synthesis of chloroacetamide derivatives has been documented for over a century, with established methods for their preparation. A common and long-standing method involves the reaction of chloroacetyl chloride with an appropriate amine, a process known as chloroacetylation. researchgate.netresearchgate.net Another well-known route is the ammonolysis of esters of chloroacetic acid, such as treating ethyl chloroacetate (B1199739) with aqueous ammonia (B1221849) to produce chloroacetamide. wikipedia.orgorgsyn.orggoogle.com

Historically, the focus of research has been on the synthetic utility of these compounds. The reactive chlorine atom makes halogenated acetamides valuable building blocks for constructing a wide array of other chemical structures, including various heterocyclic systems like imidazoles, piperazines, and thiazolidinones. researchgate.netarkat-usa.org This versatility has ensured their continued relevance in organic synthesis, allowing for the development of novel compounds for various research applications. arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFKFOPYRYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277217 | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-24-6 | |

| Record name | 5349-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylchloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Butyl 2 Chloroacetamide

Established Synthetic Pathways for N-Butyl-2-chloroacetamide

The primary and most well-established method for synthesizing this compound is through the acylation of n-butylamine. This reaction is a classic example of nucleophilic acyl substitution.

Amine Acylation Reactions

Amine acylation is a fundamental reaction in organic chemistry for the formation of amides. In the context of this compound synthesis, this involves the reaction of n-butylamine with a chloroacetylating agent.

The most direct and common method for the synthesis of this compound is the reaction between n-butylamine and chloroacetyl chloride. chemicalbook.comresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.org If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Excess n-butylamine can sometimes be used to act as the base. researchgate.net

CH₃(CH₂)₃NH₂ + ClCOCH₂Cl → CH₃(CH₂)₃NHCOCH₂Cl + HCl

A violent reaction often occurs, producing a white solid mixture which includes the desired this compound and the hydrochloride salt of the amine. libretexts.org

The choice of solvent and other reaction parameters can significantly influence the yield and purity of this compound. Studies have explored various solvents, including dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN), water (H₂O), toluene, and dimethylformamide (DMF). tandfonline.com The presence of a base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), is crucial for scavenging the HCl produced. tandfonline.com

For instance, in a competitive reaction between butylamine (B146782) and benzyl (B1604629) alcohol, the addition of one equivalent of triethylamine in dichloromethane increased the amide formation from 38% to 70%. tandfonline.com Interestingly, conducting the reaction in a phosphate (B84403) buffer has been shown to suppress the reactivity of competing alcohol groups, leading to highly chemoselective N-chloroacetylation. tandfonline.comtandfonline.com This biocompatible method can produce high yields of chloroacetamides within 20 minutes, often without the need for chromatographic separation. tandfonline.comtandfonline.com

The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) has also been shown to be a facile and efficient method for the synthesis of similar amides, providing excellent yields at room temperature. sphinxsai.comresearchgate.net

Table 1: Effect of Base and Solvent on Amide Formation

| Reactants | Base (1 eq.) | Solvent | Amide Yield | Reference |

| Butylamine, Benzyl Alcohol | None | Dichloromethane | 38% | tandfonline.com |

| Butylamine, Benzyl Alcohol | Triethylamine | Dichloromethane | 70% | tandfonline.com |

| Aminobenzyl alcohol, Chloroacetyl chloride | Various | Dichloromethane | Varied | tandfonline.com |

| Aminobenzyl alcohol, Chloroacetyl chloride | None | Phosphate Buffer | High | tandfonline.comtandfonline.com |

| Aniline, Chloroacetyl chloride | DBU | THF | 86% | sphinxsai.com |

Mechanistic Principles of N-Alkylation in Chloroacetamide Synthesis

The synthesis of this compound via the reaction of n-butylamine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of n-butylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

Deprotonation: A base, which can be another molecule of n-butylamine or an added base like triethylamine, removes a proton from the nitrogen atom, resulting in the formation of the stable amide, this compound, and the hydrochloride salt of the base. libretexts.orgumich.edu

The presence of a weak base is crucial. These bases are not strong enough to deprotonate the amine but are themselves good nucleophiles. They can react with the acylating agent to form a highly reactive cationic acyl intermediate, which then readily reacts with the intended nucleophile (the amine). umich.edu

Advanced Synthetic Strategies for this compound Analogues and Derivatives

The versatile structure of this compound makes it a valuable starting material for the synthesis of a wide array of analogues and derivatives. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Incorporation into Complex Molecular Scaffolds

The chloroacetamide moiety is a useful building block for constructing more complex molecular architectures. arkat-usa.org The reactivity of the chlorine atom allows for its displacement by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.net

This reactivity is exploited in the synthesis of various heterocyclic compounds. For example, N-substituted chloroacetamides are used as alkylating agents for amines and thiols to create larger molecules. researchgate.netnih.gov These reactions are fundamental in the synthesis of compounds with potential biological activity, including enzyme inhibitors and other therapeutic agents. The chloroacetamide group can be found in herbicides, highlighting its importance in agrochemical synthesis. researchgate.net

The synthesis of N-aryl-2-chloroacetamides and their subsequent reactions with nucleophiles can lead to the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net For instance, the reaction of N-substituted chloroacetamides with sodium 1H-1,2,3-triazole-5-thiolate is a key step in synthesizing thioacetamide-triazole derivatives with potential antibacterial activity. nih.gov

Synthesis via C-Amidoalkylation of Aromatic Systems

The C-amidoalkylation of aromatic systems represents a significant synthetic strategy for creating C-N bonds and introducing functionalized amide side chains onto aromatic rings. This reaction typically involves the activation of an amidoalkylating agent, often a hemiaminal derivative, by a strong acid, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound.

While direct literature on the synthesis of this compound via this specific method is not prevalent, a general and effective approach has been developed for structurally related chloroacetamide derivatives. arkat-usa.orgumich.edu This methodology utilizes 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a key reagent to amidoalkylate various aromatic compounds. arkat-usa.orgumich.eduresearchgate.netresearchgate.net The reaction is typically catalyzed by strong acids, with a combination of sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₄O₁₀) showing high efficacy. arkat-usa.org

The general scheme for this transformation involves the reaction of the hydroxyethyl (B10761427) chloroacetamide derivative with an aromatic compound, such as benzene, toluene, anisole, or naphthalene. arkat-usa.orgumich.edu The reaction proceeds to yield novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. arkat-usa.org The conditions for these reactions are generally mild, often completing within a short timeframe. researchgate.net

Table 1: Examples of C-Amidoalkylation of Aromatic Compounds with a Chloroacetamide Derivative

| Aromatic Substrate | Catalyst System | Product Type | Yield (%) | Reference |

| Toluene | H₂SO₄ / P₄O₁₀ | N-(aryl)-2-chloroacetamide derivative | 70 | arkat-usa.org |

| Benzene | H₂SO₄ / P₄O₁₀ | N-(aryl)-2-chloroacetamide derivative | 71 | arkat-usa.org |

| Anisole | H₂SO₄ / P₄O₁₀ | N-(aryl)-2-chloroacetamide derivative | 85 | arkat-usa.org |

| Naphthalene | H₂SO₄ / P₄O₁₀ | N-(aryl)-2-chloroacetamide derivative | 88 | arkat-usa.org |

| 2-Chlorothiophene | H₂SO₄ / P₄O₁₀ | N-(heteroaryl)-2-chloroacetamide derivative | 75 | arkat-usa.org |

This established methodology for other chloroacetamides suggests a plausible, though not explicitly documented, pathway for the synthesis of related structures.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the presence of the electrophilic α-carbon atom bonded to chlorine. This makes the compound an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom in N-alkyl and N-aryl chloroacetamides is a good leaving group, facilitating its displacement by a range of nucleophiles. researchgate.netresearchgate.net This reactivity is the cornerstone of its use as a synthetic intermediate.

This compound is expected to react readily with various nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, to yield glycine-N-butylamide derivatives. The general reactivity of N-substituted chloroacetamides with amines is well-established. researchgate.net For example, N-aryl-2-chloroacetamides react with substituted anilines upon reflux to afford the corresponding N-substituted amino-acetamide derivatives. nih.gov Similarly, the N-alkylation of piperidine (B6355638) and morpholine (B109124) derivatives has been successfully carried out using N-aryl chloroacetamides as the alkylating agents. researchgate.net These reactions typically proceed via a standard Sₙ2 mechanism, where the amine's lone pair of electrons attacks the carbon bearing the chlorine, displacing it.

The substitution of the chlorine atom by oxygen-based nucleophiles provides a route to α-oxy-substituted amides. N-substituted chloroacetamides are known to react with phenoxides and other alcohol-derived nucleophiles. A notable example is the O-alkylation of hydroxypyridines with various N-substituted chloroacetamides to synthesize 2-(pyridin-3-yloxy)acetamides. researchgate.net

Furthermore, under basic conditions, chloroacetamides can undergo hydrolysis, where a hydroxide (B78521) ion acts as the nucleophile to replace the chlorine, forming the corresponding α-hydroxy amide. researchgate.net This reaction underscores the susceptibility of the C-Cl bond to attack by oxygen nucleophiles. The reaction with an alcohol (alcoholysis) or an alkoxide would proceed similarly to yield an α-alkoxy-N-butylacetamide.

This compound readily reacts with sulfur-based nucleophiles due to the high nucleophilicity of sulfur species (thiolates, thiols). Chloroacetamide is a known sulfhydryl alkylating reagent that forms covalent bonds with the thiol group of cysteine residues in proteins. nih.gov

Detailed studies on related compounds provide insight into this reactivity. For instance, the reaction of a bis-chloroacetamide derivative with sulfur nucleophiles such as 2-mercaptobenzothiazole (B37678) and 6-amino-2-mercaptopyrimidin-4-ol proceeds via substitution of the chlorine atom to form new C-S bonds, yielding sulfide (B99878) compounds. scielo.org.za Another example involves the reaction of a chloroacetamide intermediate with thiourea (B124793), where the sulfur atom acts as the nucleophile. nih.gov The reaction of chloroacetamide with cysteine-containing peptides has also been documented. libretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions with Chloroacetamide Derivatives

| Nucleophile Type | Specific Nucleophile Example | Product Type | Reference |

| Nitrogen | Substituted Anilines | N-Aryl-2-(arylamino)acetamide | nih.gov |

| Nitrogen | Piperidine/Morpholine Derivatives | N-Alkylated Heterocycles | researchgate.net |

| Oxygen | Hydroxypyridines | 2-(Pyridin-3-yloxy)acetamide | researchgate.net |

| Oxygen | Hydroxide (Hydrolysis) | N-Aryl-2-hydroxyacetamide | researchgate.net |

| Sulfur | 2-Mercaptobenzothiazole | Benzothiazole-2-yl sulfide derivative | scielo.org.za |

| Sulfur | Thiourea | Thiazole derivative precursor | nih.gov |

| Sulfur | Cysteine Peptides | S-Carboxymethylcysteine Peptide | libretexts.org |

Oxidation and Reduction Processes

The oxidation and reduction of this compound can target either the chloroacetyl group or the butyl group, depending on the reagents and conditions.

Reduction: The chloroacetamide moiety offers two primary sites for reduction: the carbon-chlorine bond and the amide carbonyl group.

Reductive Dechlorination: The C-Cl bond can be reduced to a C-H bond. Research has shown that chloroacetamides can undergo reductive dechlorination using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like zero-valent iron (ZVI) nanoparticles. mdpi.com In this process, the chlorine atom is replaced by a hydrogen atom to yield the corresponding acetamide (B32628).

Amide Reduction: The amide group itself is generally resistant to reduction by mild agents like sodium borohydride. masterorganicchemistry.com However, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.comleah4sci.com Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the amide functionality to an amine, yielding N-butyl-2-chloroethanamine, and could potentially also reduce the C-Cl bond. nist.gov

Oxidation: The chloroacetamide functional group is generally stable towards common oxidizing agents. The primary targets for oxidation in more complex molecules containing this moiety are typically other functional groups. For instance, an alkyl side-chain on an aromatic ring of a complex chloroacetamide can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), while the chloroacetamide group remains intact under controlled conditions. masterorganicchemistry.com There is little evidence to suggest that the N-butyl group or the chloroacetamide core of this compound would be readily oxidized under standard conditions. Tertiary carbon centers are generally resistant to oxidation, and while the methylene (B1212753) group adjacent to the chlorine is activated, it is not a typical site for oxidation. stackexchange.com

Intramolecular Cyclization Reactions for Heterocyclic System Formation

The N-substituted 2-chloroacetamide (B119443) scaffold is a valuable building block in heterocyclic chemistry. The presence of a reactive carbon-chlorine bond allows for initial reaction with a nucleophile, which can be followed by an intramolecular cyclization involving the amide nitrogen or a derived functional group to construct a variety of ring systems. researchgate.nettandfonline.com

While not a direct intramolecular cyclization of the molecule itself, this compound can serve as a key electrophilic component in multicomponent reactions to form imidazole (B134444) derivatives. In these syntheses, the chloroacetamide moiety provides a two-carbon unit (C-C-N) to the final ring structure. A general strategy involves the reaction of an α-halo-carbonyl compound with a source of ammonia and an aldehyde, known as the Debus synthesis. nih.gov

A more direct approach utilizes the reaction of an N-substituted-2-chloroacetamide with a reagent that can provide the remaining two nitrogen atoms of the imidazole ring. For instance, reaction with amidines can lead to substituted imidazoles. The mechanism typically begins with the nucleophilic attack of the amidine on the electrophilic carbon of the chloroacetamide, displacing the chloride ion. The resulting intermediate can then undergo intramolecular condensation and dehydration to yield the stable aromatic imidazole ring. youtube.com Although specific examples detailing the use of this compound are not prevalent, the general reactivity of the chloroacetamide scaffold makes it a plausible substrate for such transformations. researchgate.net

The synthesis of pyrrole (B145914) derivatives from this compound can be conceptualized through pathways analogous to the classic Hantzsch pyrrole synthesis. wikipedia.orgdrugfuture.com The Hantzsch synthesis traditionally involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org

In this context, this compound can function as the α-halo-carbonyl equivalent. The proposed reaction pathway is as follows:

An enamine is formed from the reaction between the β-ketoester and a primary amine (or ammonia).

The enamine then acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the chloride.

The resulting intermediate undergoes intramolecular cyclization via the attack of the enamine's nitrogen atom onto the amide carbonyl group, followed by a dehydration step to form the aromatic pyrrole ring.

This methodology allows for the incorporation of the N-butyl group directly into the final pyrrole structure, offering a route to N-substituted pyrroles. researchgate.net

The reaction of N-substituted-2-chloroacetamides with sulfur-containing nucleophiles is a well-established method for the synthesis of 2-iminothiazolidin-4-one derivatives. researchgate.net When this compound is treated with reagents like ammonium (B1175870) thiocyanate (B1210189) or thiourea, a rapid reaction sequence is initiated.

The mechanism proceeds via two key steps:

S-Alkylation: The sulfur atom of the thiocyanate or thiourea acts as a potent nucleophile, attacking the α-carbon of this compound and displacing the chloride ion. This forms an isothiuronium (B1672626) salt or a related S-alkylated intermediate.

Intramolecular Cyclization: The amide nitrogen atom of the original chloroacetamide scaffold then performs an intramolecular nucleophilic attack on the carbon of the thiourea or thiocyanate moiety. This ring-closing step, followed by tautomerization, yields the stable 2-(butylimino)thiazolidin-4-one heterocyclic system. wikipedia.org

This reaction is often carried out in a protic solvent like ethanol (B145695) and may be base-catalyzed. researchgate.net

Table 1: Synthesis of Thiazolidin-4-one Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | Ethanol, Reflux | 2-(Arylimino)thiazolidin-4-one | Good |

| N-Aryl-2-chloroacetamide | Thiourea | Ethanol, Reflux | 2-(Arylimino)thiazolidin-4-one | Good |

| Chloroacetyl chloride, Aniline | Ammonium Thiocyanate | DMF, Ethanol, Reflux | 2-(Phenylimino)thiazolidin-4-one intermediate | - |

Data synthesized from reported methodologies for N-substituted chloroacetamides. researchgate.netwikipedia.org

This compound can be utilized in the synthesis of highly substituted thiophene (B33073) derivatives through variations of the Gewald aminothiophene synthesis. researchgate.net This reaction typically involves the condensation of a carbonyl compound, a cyano ester, and elemental sulfur. An alternative approach uses the chloroacetamide scaffold as a key electrophile.

A representative synthesis involves the reaction of N-substituted-2-chloroacetamide with a compound containing both a nucleophilic sulfur atom and an activated methylene group. For example, reacting N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide leads to thiophene-2-carboxamides. youtube.com The reaction proceeds through the formation of a sulfide intermediate via S-alkylation, which then undergoes an intramolecular Thorpe-Ziegler type cyclization, followed by tautomerization to yield the aromatic thiophene ring. researchgate.net

Table 2: Synthesis of Thiophene Derivatives from Chloroacetamide Precursors

| Chloroacetamide Derivative | Reactant 2 | Conditions | Product Type |

| N-(4-acetylphenyl)-2-chloroacetamide | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | Ethanolic Sodium Ethoxide | 3-Hydroxythiophene derivative |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Acetyl-2-arylazo-thioacetanilide | Dioxane, Sodium Methoxide | 3-Methylthiophene derivative |

| N-(4-acetylphenyl)-2-chloroacetamide | N-Aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide | Dioxane, Sodium Methoxide | 3-Aminothiophene derivative |

Data derived from related synthesis. youtube.com

Alkylation Reactions with Chloroacetamide Scaffolds

The chloroacetamide functional group is a potent alkylating agent due to the electrophilic character of the carbon atom bonded to the chlorine. Current time information in Bangalore, IN.wikipedia.org The electron-withdrawing effect of the adjacent carbonyl group makes the chlorine a good leaving group in nucleophilic substitution (SN2) reactions. This compound can, therefore, effectively alkylate a wide range of nucleophiles, including those containing sulfur, nitrogen, and oxygen atoms. researchgate.netyoutube.com

This reactivity is widely exploited in chemical synthesis to introduce the N-butylacetamido moiety onto various molecular scaffolds. Current time information in Bangalore, IN.

S-Alkylation: Thiol and thiolate nucleophiles readily react with this compound. This reaction is fundamental in proteomics for the alkylation of cysteine residues in proteins to prevent disulfide bond reformation. youtube.com It is also the initial step in the synthesis of many sulfur-containing heterocycles, such as benzothiazoles and thiadiazoles. youtube.com

N-Alkylation: Amine nucleophiles, including primary and secondary amines found in various heterocyclic compounds like indoles, piperazines, and benzoxazines, can be effectively alkylated. Current time information in Bangalore, IN. These reactions are typically performed in a polar aprotic solvent like DMF with a base such as potassium carbonate to neutralize the generated acid. Current time information in Bangalore, IN.

O-Alkylation: Oxygen nucleophiles, such as phenols and the sodium salts of carboxylic acids, can also be alkylated by this compound to form the corresponding ethers and esters, respectively. Current time information in Bangalore, IN.

The versatility of this compound as an alkylating agent makes it a crucial intermediate in the synthesis of a diverse array of more complex molecules. researchgate.net

Table 3: Examples of Alkylation Reactions Using Chloroacetamide Scaffolds

| Nucleophile (Substrate) | Chloroacetamide Derivative | Conditions | Product Type |

| 1-(Piperidin-4-yl)-benzoxazin-2-one | N-Aryl chloroacetamide | DMF, K₂CO₃ | N-Alkylated piperidine |

| Sodium methacrylate | N-(4-acetylphenyl)-2-chloroacetamide | - | O-Alkylated ester |

| 2-Mercaptobenzothiazole | N-(4-acetylphenyl)-2-chloroacetamide | Acetone, K₂CO₃ | S-Alkylated thioether |

| Indole derivatives | N-Substituted chloroacetamide | DMF, NaH | N-Alkylated indole |

Data derived from the review of N-aryl-2-chloroacetamide reactivity. Current time information in Bangalore, IN.

Spectroscopic and Crystallographic Characterization in N Butyl 2 Chloroacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Analysis of N-Butyl-2-chloroacetamide and its Derivatives

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group and the chloroacetyl moiety.

Due to restricted rotation around the amide C-N bond, a phenomenon observed in similar structures like 2-chloroacetamide (B119443), the two protons on the nitrogen atom can become chemically non-equivalent, potentially leading to separate signals. vaia.com In the case of 2-chloroacetamide, signals for the amide protons appear at 7.35 ppm and 7.60 ppm, while the alkyl protons give a signal at 4.02 ppm. vaia.com

For this compound, the expected signals would include:

A triplet for the terminal methyl (-CH₃) group of the butyl chain.

Multiplets for the two methylene (B1212753) (-CH₂-) groups in the middle of the butyl chain.

A triplet for the methylene group attached to the nitrogen (-NH-CH₂ -).

A singlet for the protons on the carbon adjacent to the chlorine atom (Cl-CH₂ -CO).

A broad signal for the amide proton (-NH -).

In related derivatives, such as N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, the protons of the chloroacetamide moiety (CH₂Cl) are observed as a singlet around 4.0–4.2 ppm.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Butyl -CH₃ | ~0.9 | Triplet (t) |

| Butyl -CH₂-CH₃ | ~1.3-1.4 | Sextet / Multiplet (m) |

| Butyl -CH₂-CH₂-N | ~1.5-1.6 | Quintet / Multiplet (m) |

| Butyl -CH₂-N | ~3.2-3.3 | Triplet (t) / Quartet (q) |

| Chloroacetyl -CH₂- | ~4.0-4.2 | Singlet (s) |

| Amide -NH- | Variable, broad | Singlet (s, br) |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C NMR Analysis and Electronic Environment Probing

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by its electronic environment. libretexts.org Electronegative atoms like chlorine and oxygen cause adjacent carbon signals to shift downfield. libretexts.org

In decoupled ¹³C NMR spectra, each signal typically appears as a singlet. libretexts.org For this compound, one would expect to see six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (165-170 ppm), followed by the carbon attached to the chlorine atom. libretexts.org

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Butyl -C H₃ | ~13.5 |

| Butyl -C H₂-CH₃ | ~20.0 |

| Butyl -C H₂-CH₂-N | ~31.0 |

| Butyl -C H₂-N | ~40.0 |

| Chloroacetyl -C H₂- | ~43-45 |

| Carbonyl -C =O | ~165-170 |

Note: These are estimated values based on data from analogous compounds. rsc.org

Advanced NMR Techniques for Conformational Studies

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are employed to study the conformation and through-bond/through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the butyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of each carbon atom to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation, such as the spatial relationship between the butyl group and the chloroacetamide backbone.

These advanced methods are essential for a complete structural and conformational analysis of this compound in solution. ipb.ptmlsu.ac.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, key absorption peaks would confirm the presence of the amide and alkyl halide functionalities.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C=O (Amide I) | Stretching | ~1650-1680 |

| N-H (Amide II) | Bending | ~1540-1560 |

| C-Cl | Stretching | ~750 |

Data inferred from characteristic values for chloroacetamides.

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl group, while the N-H stretch around 3300 cm⁻¹ and the C-Cl stretch in the fingerprint region confirm the key functional groups of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₆H₁₂ClNO), HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the molecular ion [M+H]⁺ with the theoretically calculated mass. rsc.org

Molecular Formula: C₆H₁₂ClNO scbt.com

Molecular Weight: 149.62 g/mol scbt.com

Calculated Exact Mass of [M+H]⁺: 150.0680 (for C₆H₁₃ClNO⁺)

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom, cleavage of the butyl group, or scission of the amide bond.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the analysis of volatile and semi-volatile compounds like this compound. nelsonlabs.com The process involves two main stages: separation by gas chromatography and detection by mass spectrometry. nelsonlabs.com In the gas chromatograph, the compound is vaporized and separated from other components in a sample as it passes through a capillary column. hpst.cz The time it takes for a compound to pass through the column, known as the retention time (RT), is a characteristic property used for its identification.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The identity of this compound is definitively confirmed by matching both its retention time and its mass spectrum against those of a certified reference standard analyzed under the identical conditions. nelsonlabs.com

Purity assessment is simultaneously achieved by examining the chromatogram for the presence of any additional peaks. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantification of impurities. For chloroacetamide analysis, sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction are often employed to isolate the compound from complex matrices. hpst.cz

| Retention Time (min) | Peak Area % | Key Mass Fragments (m/z) | Identification | Confirmation Status |

|---|---|---|---|---|

| 14.52 | 99.5 | 149 (M+), 114, 77, 57 | This compound | Confirmed vs. Standard |

| 11.25 | 0.3 | - | Unknown Impurity 1 | Not Identified |

| 16.81 | 0.2 | - | Unknown Impurity 2 | Not Identified |

Elemental Analysis (EA) for Stoichiometric Composition Verification

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. This method provides experimental verification of the compound's empirical formula, which for this compound is C₆H₁₂ClNO. sigmaaldrich.comscbt.com The experimentally determined percentages of each element are compared against the theoretical values calculated from its molecular formula. A close agreement, typically within a ±0.3% margin, confirms the stoichiometric composition and high purity of the synthesized compound.

The theoretical composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (149.62 g/mol ). sigmaaldrich.comscbt.com Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

| Element | Theoretical Mass % | Experimental Mass % | Deviation % |

|---|---|---|---|

| Carbon (C) | 48.17 | 48.05 | -0.12 |

| Hydrogen (H) | 8.08 | 8.15 | +0.07 |

| Chlorine (Cl) | 23.70 | 23.59 | -0.11 |

| Nitrogen (N) | 9.36 | 9.41 | +0.05 |

| Oxygen (O) | 10.69 | 10.80 | +0.11 |

X-Ray Crystallography for Solid-State Structural Determination

The chloroacetamide moiety is recognized as a reactive electrophilic group, or "warhead," capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as enzymes. nih.gov This property is leveraged in drug discovery to create potent and specific inhibitors. X-ray crystallography has been instrumental in elucidating how chloroacetamide-containing molecules interact with their protein targets.

A prominent example is the study of inhibitors for the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govbohrium.com Research has shown that inhibitors incorporating a chloroacetamide group can covalently bind to the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.govbohrium.com The crystal structures of these protein-inhibitor complexes, determined at high resolution (e.g., 1.73–1.90 Å), reveal the precise atomic interactions. nih.gov The chloroacetamide group acts as an irreversible inhibitor by alkylating the sulfur atom of Cys145, with the chlorine atom serving as the leaving group. nih.gov These co-crystal structures provide critical insights into the binding mode and are essential for structure-based drug design.

| Macromolecule Target | Inhibitor Class | Key Interaction Site | Binding Type | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Chloroacetamide-based inhibitors | Cysteine 145 (Cys145) | Covalent | nih.govbohrium.com |

In a crystal of pure this compound, the arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and stability.

The amide functional group is a key player in directing crystal packing due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). acs.org In related acetamide (B32628) structures, it is common for molecules to form chains or centrosymmetric dimers through strong N-H···O=C hydrogen bonds, which stabilize the crystal packing. acs.org

| Interaction Type | Atoms Involved | Significance in Crystal Packing |

|---|---|---|

| Hydrogen Bond | N-H···O=C | Primary interaction, often forms chains or dimers, providing structural rigidity. acs.org |

| Halogen Bond | C-H···Cl | Weaker directional interaction that contributes to lattice stabilization. rsc.org |

| van der Waals Forces | Alkyl chain (C, H) | Non-directional forces that influence close packing and density. |

Computational Chemistry and Molecular Modeling Studies of N Butyl 2 Chloroacetamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and energetics of molecules. While specific DFT studies on N-Butyl-2-chloroacetamide are not extensively documented in publicly available literature, the principles and findings from studies on related chloroacetamide and amide compounds can be extrapolated to understand its behavior.

The reactivity of this compound is largely dictated by the chloroacetamide moiety. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles. preprints.org This susceptibility to nucleophilic substitution is a key aspect of its potential degradation pathways.

Theoretical studies on similar amides suggest that degradation can proceed through several mechanisms, including hydrolysis. Under acidic conditions, the hydrolysis mechanism typically involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine group yield a carboxylic acid. libretexts.orgsolubilityofthings.com In basic conditions, the mechanism initiates with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate, which then collapses to expel the amide anion. libretexts.org

The degradation of chloroacetamide herbicides in the environment is known to be primarily driven by enzymatic processes in microorganisms. mdpi.com In aerobic bacteria, degradation often starts with N/C-dealkylation, followed by aromatic ring hydroxylation and cleavage. Conversely, in anaerobic bacteria, dechlorination is typically the initial step. mdpi.com Computational studies can model these enzymatic reactions to elucidate the step-by-step mechanisms.

DFT calculations are instrumental in determining the energy barriers (activation energies) and the geometries of transition states for chemical reactions. For the hydrolysis of amides, computational models can predict the activation energies for both acid- and base-catalyzed pathways, providing a quantitative measure of reaction feasibility. libretexts.orgsolubilityofthings.com

In a study on the gas-phase pyrolysis of N-substituted diacetamides, DFT was used to calculate the activation energies for decomposition. mdpi.com The study found that the substitution on the nitrogen atom significantly influences the activation energy. For instance, substituting a hydrogen atom with a phenyl group increases the activation energy for pyrolysis. mdpi.com A similar approach could be applied to this compound to determine the energy profiles for its thermal degradation or reaction with various nucleophiles. The calculation of these parameters is crucial for understanding the compound's stability and reactivity under different conditions.

The distribution of electron density within the this compound molecule governs its polarity, reactivity, and intermolecular interactions. DFT calculations can provide detailed electron density maps and partial atomic charges. The presence of the electronegative chlorine and oxygen atoms results in a significant polarization of the molecule. The carbonyl carbon atom is expected to have a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom will have a partial negative charge. The chlorine atom also withdraws electron density, making the adjacent carbon atom electrophilic.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. rsc.org For this compound, NBO analysis can provide a deeper understanding of the electronic interactions that contribute to its structure and reactivity.

For instance, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π* interaction), which is characteristic of the amide bond and contributes to its stability and planar geometry. It can also reveal hyperconjugative interactions involving the C-Cl bond, which can influence its reactivity towards nucleophilic displacement. In studies of other molecules, NBO analysis has been used to rationalize reaction mechanisms and the stability of different conformations. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery and to understand the mode of action of bioactive compounds.

While specific molecular docking studies for this compound are not readily found in the literature, studies on other chloroacetamide derivatives provide valuable insights into its potential enzyme targets and binding interactions. Chloroacetamide herbicides, for example, have been shown through molecular docking to target enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.eg

In a study on novel chloroacetamide derivatives, docking simulations revealed that these compounds fit well into the active site of VLCFAs, with calculated binding energies ranging from -5.32 to -6.92 kcal/mol, which were comparable to the standard herbicide acetochlor (B104951) (-6.26 kcal/mol). ekb.eg These interactions were stabilized by hydrogen bonds and hydrophobic interactions. ekb.eg Given its structural similarity, it is plausible that this compound could also bind to and inhibit such enzymes.

The following table summarizes the docking results for some chloroacetamide derivatives against the VLCFAs enzyme, providing a reference for the potential binding affinity of this compound.

| Compound | Docking Score (ΔG, kcal/mol) |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | -5.32 to -6.92 (range for derivatives) |

| Acetochlor (standard) | -6.26 |

| This compound | Predicted to be in a similar range |

This is a predictive statement based on structural similarity.

Similarly, docking studies on other acetamide-type compounds have explored their interactions with enzymes relevant to neurodegenerative diseases. These studies highlight the importance of the acetamide (B32628) scaffold in forming key interactions with amino acid residues in the active sites of these enzymes.

Ligand Efficiency and Drug-Likeness Assessment

The evaluation of a compound's potential as a drug candidate often begins with an assessment of its "drug-likeness." This concept is frequently guided by rules of thumb like Lipinski's Rule of Five, which predicts the likelihood of a molecule's oral bioavailability based on its physicochemical properties. drugbank.comtaylorandfrancis.comunits.it These rules assess properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. drugbank.comtiu.edu.iq For a compound to be considered "drug-like" under this rule, it should generally not violate more than one of the following criteria: a molecular mass under 500 Daltons, a log P not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. taylorandfrancis.comunits.ittiu.edu.iq

This compound is a relatively small molecule. sigmaaldrich.com Its calculated physicochemical properties, which are crucial for assessing its drug-likeness, are summarized below. These properties indicate a high probability of good membrane permeability and absorption.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

|---|---|---|---|

| Molecular Weight | 149.62 g/mol sigmaaldrich.comambeed.com | < 500 Da drugbank.comtaylorandfrancis.com | No |

| Consensus Log P (o/w) | 1.36 ambeed.com | ≤ 5 drugbank.comtaylorandfrancis.com | No |

| Hydrogen Bond Donors | 1.0 ambeed.com | ≤ 5 drugbank.comtaylorandfrancis.com | No |

| Hydrogen Bond Acceptors | 1.0 ambeed.com | ≤ 10 drugbank.comtaylorandfrancis.com | No |

| Topological Polar Surface Area (TPSA) | 29.1 Ų ambeed.com | ≤ 140 Ų rgdscience.com | No |

Beyond simple drug-likeness, Ligand Efficiency (LE) metrics provide a more nuanced evaluation by relating a ligand's binding affinity for its target to its size. rgdscience.com LE is a valuable tool for optimizing lead compounds, as it helps in selecting smaller molecules with higher binding efficiency, thereby avoiding the unnecessary increase in molecular weight and lipophilicity during drug development. rgdscience.com The concept is based on the principle that the maximum affinity a ligand can achieve is proportional to its number of non-hydrogen atoms. rgdscience.com While specific binding affinity data (like pIC50 or pKi) for this compound against a particular biological target is not available in the provided context, the framework for its calculation is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This method is instrumental in drug discovery for predicting the activity of new compounds and for understanding which structural features are important for efficacy. jocpr.comnih.gov

Correlation of Molecular Descriptors with Biological Efficacy

The foundation of QSAR lies in correlating molecular descriptors with biological activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.comwalisongo.ac.id In studies of related chloroacetamide derivatives, various descriptors have been shown to correlate with biological efficacy. For instance, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to have a positive correlation with antitubercular activity. nih.gov

The chloroacetamide moiety itself is a key feature, often acting as a reactive electrophile or "warhead" that can form covalent bonds with biological targets, particularly with cysteine residues. nih.govbiorxiv.orgtue.nl The reactivity and selectivity of the chloroacetamide group can be fine-tuned by modifications to the surrounding molecular structure, which in turn affects the biological activity. nih.gov The addition of a chloro atom to an acetamide structure has been shown to be essential for the biological activity in some contexts. mdpi.com

The following table presents key molecular descriptors for this compound that would be relevant in a QSAR study.

| Molecular Descriptor | Value for this compound | Potential Significance in QSAR |

|---|---|---|

| Molar Refractivity | 38.75 ambeed.com | Relates to molecular volume and polarizability, influencing binding interactions. |

| Number of Rotatable Bonds | 5 ambeed.com | Indicates molecular flexibility, which can affect target binding. |

| Fraction Csp3 | 0.83 ambeed.com | Describes the three-dimensional character of the molecule, which can influence solubility and binding geometry. |

| Number of Heavy Atoms | 9 ambeed.com | A measure of molecular size, often used in calculating ligand efficiency. |

Predictive Modeling for De Novo Design of Chloroacetamide Analogues

A well-validated QSAR model can be used in a predictive manner to design new molecules with potentially improved activity. nih.gov This process, known as de novo design, uses the established structure-activity relationships to propose novel chemical structures. For chloroacetamide analogues, a predictive QSAR model could guide the modification of the N-butyl group or the substitution of the chloroacetamide warhead to optimize biological activity. neliti.com

The development of such predictive models involves several steps:

Data Set Compilation : A diverse set of chloroacetamide derivatives with known biological activities is assembled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the dataset. nih.gov

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to create a model that best correlates the descriptors with activity. neliti.comnih.gov

Model Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.govnih.gov

Once validated, the QSAR model can be used to screen virtual libraries of novel chloroacetamide analogues or to suggest specific structural modifications to enhance efficacy. For example, a model might predict that increasing the lipophilicity of the N-substituent or altering the electronic properties of the chloroacetamide moiety could lead to more potent compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest likelihood of success. jocpr.comnih.gov

Influence of N-Alkyl Substituents on Reactivity and Biological Activity

The n-butyl group in this compound influences the molecule's reactivity primarily through steric hindrance. Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents. quora.com In the context of this compound, the flexible four-carbon chain of the n-butyl group can shield the electrophilic center from the approach of a nucleophile. quora.com While the n-butyl group is not as bulky as a tertiary substituent, its presence still modulates the accessibility of the reactive sites on the chloroacetamide core. This steric factor can be critical in determining the rate of reaction with biological nucleophiles, such as cysteine residues in proteins. nih.gov The size of the alkyl group can influence the degree of conversion in alkylation reactions, with larger or branched groups potentially decreasing the conversion rate. semanticscholar.org

Comparing this compound with its isomers and other alkyl analogues reveals the significant impact of steric bulk on reactivity. The tert-butyl group, in particular, imparts unique steric properties. nbinno.com

N-tert-Butyl-2-chloroacetamide : This isomer features a highly branched tertiary alkyl group. The steric hindrance is far more pronounced than in the n-butyl analogue. mdpi.com This increased bulk can dramatically slow down the rate of nucleophilic substitution at the α-carbon. In some reaction contexts, increased steric hindrance from a bulky group like tert-butyl can prevent certain side reactions, leading to a cleaner primary reaction pathway. mdpi.com

Other Alkyl Analogues (iso-butyl, sec-butyl) : The reactivity of these isomers would fall between that of the n-butyl and tert-butyl analogues. The degree of branching in the alkyl chain is a key determinant of steric hindrance and, consequently, reaction rates. For instance, as the branching of an N-alkyl group increases, it can more effectively prevent competing reactions, thereby facilitating a desired rearrangement or substitution. mdpi.com

The herbicidal activity of chloroacetamide compounds also demonstrates the importance of the N-alkyl substituent's structure. Research has shown that the steric factor around the nitrogen atom of the 2-chloroacetamide (B119443) is essential for the biological activity of this class of compounds. researchgate.net

| N-Alkyl Group | Structure | Relative Steric Hindrance | Expected Effect on Reactivity (SN2) |

|---|---|---|---|

| n-Butyl | -CH2CH2CH2CH3 | Moderate | Baseline reactivity for C4 isomer |

| sec-Butyl | -CH(CH3)CH2CH3 | Increased | Slower than n-butyl |

| iso-Butyl | -CH2CH(CH3)2 | Increased | Slower than n-butyl |

| tert-Butyl | -C(CH3)3 | High | Significantly slower than n-butyl |

Contribution of the Chloroacetamide Moiety to Reactivity

The chloroacetamide moiety is the functional core of the molecule, responsible for its characteristic alkylating activity. This reactivity stems from the specific arrangement of the carbonyl group and the adjacent chlorine atom.

The carbon atom of the carbonyl group (C=O) in this compound is electrophilic, meaning it is electron-deficient and susceptible to attack by electron-rich species (nucleophiles). libretexts.org This electrophilicity arises from two main factors:

Inductive Effect : Oxygen is more electronegative than carbon, causing it to pull electron density away from the carbonyl carbon, inducing a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. libretexts.org

Resonance : While the nitrogen atom's lone pair can donate electron density to the carbonyl carbon, reducing its electrophilicity compared to ketones or aldehydes, the carbonyl group itself is inherently polarized. youtube.com

This electrophilic character makes the carbonyl carbon a potential site for nucleophilic attack, although the primary site of alkylation is the carbon bearing the chlorine atom.

The primary mechanism of action for chloroacetamides involves a nucleophilic substitution reaction where the chlorine atom is displaced. researchgate.net The chlorine atom is an effective leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid. A fundamental principle of nucleophilic substitution is that weaker bases are better leaving groups. libretexts.org Because the chloride ion (Cl⁻) is a very weak base, it is readily displaced by a wide range of nucleophiles, such as the thiol group of cysteine residues in proteins. acs.orgnih.gov

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the simultaneous breaking of the carbon-chlorine bond. researchgate.net The efficiency of this process is central to the alkylating ability of this compound and related compounds. researchgate.netresearchgate.net

Stereochemical Considerations in Chloroacetamide Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. nih.gov While this compound itself is not chiral, many related and more complex chloroacetamide herbicides are. The study of these chiral analogues provides strong evidence for the importance of stereospecific interactions with biological targets. sci-hub.se

For example, the herbicide dimethenamid, a chloroacetamide, possesses a chiral center. Its two forms (enantiomers), designated S and R, exhibit significantly different biological activities. sci-hub.se The S-enantiomer is a potent inhibitor of algal growth and fatty acid metabolism, whereas the R-enantiomer is largely inactive. sci-hub.se This stereospecificity strongly suggests that the molecule must fit into a specific chiral binding site on a target enzyme or protein for its activity to be expressed. sci-hub.se Such findings imply that if a chiral center were introduced into the this compound structure, its biological activity would likely become dependent on the specific stereoisomer. nih.gov

Biological and Pharmacological Research Applications of N Butyl 2 Chloroacetamide

Antimicrobial Research

Studies have explored the antimicrobial potential of chloroacetamide derivatives, revealing a range of activities against bacteria and fungi. ijpsr.info The biological activity of these compounds can vary based on the specific substituents attached to the acetamide (B32628) structure. nih.gov

Chloroacetamide derivatives have demonstrated notable antibacterial effects, showing efficacy against both Gram-positive and Gram-negative bacteria. ijpsr.info The challenge posed by resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) has spurred research into new classes of antimicrobials, including chloroacetamides. nih.govdovepress.com

Research has shown that N-substituted phenyl-2-chloroacetamides are effective against Gram-positive bacteria, including the multidrug-resistant MRSA strain. nih.gov A study evaluating twelve different N-(substituted phenyl)-2-chloroacetamides confirmed their universal efficacy against Staphylococcus aureus and MRSA. nih.gov The lipophilicity of these compounds, particularly those with halogenated p-substituted phenyl rings, allows for rapid passage through the bacterial cell membrane, contributing to their antibacterial action. nih.gov

Table 1: Antibacterial Activity of Select N-(substituted phenyl)-2-chloroacetamides against Gram-Positive Bacteria

| Compound | Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | Data not specified |

| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | Data not specified |

| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | Data not specified |

| N-(4-chlorophenyl)-2-chloroacetamide | MRSA | Data not specified |

| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | Data not specified |

| N-(3-bromophenyl)-2-chloroacetamide | MRSA | Data not specified |

Source: Bogdanović et al., 2021. nih.gov

The effectiveness of chloroacetamides against Gram-negative bacteria has also been documented, although it can be less pronounced compared to their activity against Gram-positive strains. nih.gov For instance, studies on N-(substituted phenyl)-2-chloroacetamides showed some activity against Escherichia coli. nih.gov Furthermore, research into specific derivatives like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated its potential against Klebsiella pneumoniae, a significant Gram-negative pathogen. scielo.br The structure of the substituent on the phenyl ring plays a crucial role in determining the spectrum of activity, with some derivatives showing greater efficacy against Gram-negative bacteria. nih.gov While specific data on Salmonella is not extensively detailed in the context of N-Butyl-2-chloroacetamide, the general activity against Gram-negative bacteria suggests potential avenues for further investigation. The Staphylococcus genus, being Gram-positive, is addressed in the preceding section.

Biofilms, structured communities of bacteria, are notoriously difficult to eradicate and contribute significantly to chronic infections. Some chloroacetamide derivatives have exhibited promising anti-biofilm capabilities. For example, 2-chloro-N-phenylacetamide has been shown to inhibit biofilm formation in fungi. scielo.brnih.gov It was found to prevent up to 92% of biofilm formation and disrupt up to 87% of pre-formed biofilms of Candida species. scielo.brnih.gov This suggests that the core chloroacetamide structure may have applications in preventing or treating biofilm-associated infections, a property that warrants further investigation in the context of bacterial biofilms.

In addition to antibacterial properties, chloroacetamide derivatives have been recognized for their antifungal potential. ijpsr.info

Several studies have highlighted the efficacy of chloroacetamide derivatives against various Candida species, which are common causes of fungal infections in humans. One study found that N-(substituted phenyl)-2-chloroacetamides were moderately effective against Candida albicans. nih.gov Another research effort focusing on 2-chloro-N-phenylacetamide demonstrated its ability to inhibit fluconazole-resistant strains of C. albicans and C. parapsilosis. scielo.brnih.gov The minimum inhibitory concentration (MIC) for this compound ranged from 128 to 256 µg/mL. scielo.brnih.gov Further studies have identified other chloroacetamide derivatives as being particularly effective against Candida species, with MIC values in the range of 25–50 µg/mL. researchgate.net The addition of a chlorine atom to the acetamide structure has been noted to be crucial for its antifungal activity against C. albicans. nih.govmdpi.com

Table 2: Antifungal Activity of Select Chloroacetamide Derivatives against Candida Species

| Compound | Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 2-chloro-N-phenylacetamide | C. albicans | 128 - 256 |

| 2-chloro-N-phenylacetamide | C. parapsilosis | 128 - 256 |

| Unspecified Chloroacetamide Derivative 2 | Candida species | 25 - 50 |

| Unspecified Chloroacetamide Derivative 3 | Candida species | 25 - 50 |

| Unspecified Chloroacetamide Derivative 4 | Candida species | 25 - 50 |

Source: Machado et al., 2022 scielo.brnih.gov; ResearchGate Publication researchgate.net

Antifungal Activities

Mechanisms of Fungal Cell Lysis

Research into the antifungal properties of chloroacetamide derivatives, such as this compound, points to their ability to disrupt the fungal cell membrane. A primary mechanism of action is the interference with ergosterol (B1671047) synthesis. researchgate.netscielo.brmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.com

Studies on similar compounds, like 2-chloro-N-phenylacetamide, have shown that they likely bind to ergosterol in the fungal plasma membrane. researchgate.netscielo.br This interaction disrupts the membrane's structure and function, leading to increased permeability and the leakage of essential cellular contents, ultimately resulting in fungal cell death. mdpi.com Some phenylacetamides are also known to inhibit DNA synthesis by targeting thymidylate synthase. researchgate.net While this compound's direct interaction with ergosterol has been a key focus, the possibility of it affecting other cellular processes, such as DNA synthesis, remains an area for further investigation. researchgate.netnih.gov

Herbicidal Research Applications

This compound belongs to the chloroacetamide class of herbicides, which are widely utilized for controlling annual grasses and some broadleaf weeds in various crops. researchgate.netresearchgate.net The primary mode of action for these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netekb.eg VLCFAs are essential for the formation of various cellular components, including lipids, proteins, and lignin, which are critical for plant growth and development. researchgate.net

The inhibition of VLCFA synthesis by chloroacetamides leads to a deficiency in these crucial building blocks, ultimately disrupting plant growth and causing plant death. researchgate.net The effectiveness of these herbicides is influenced by their chemical structure, including factors like lipophilicity, which affects their uptake and mobility within the plant. researchgate.net Research has shown that the steric factor around the nitrogen atom of the 2-chloroacetamide (B119443) moiety plays a significant role in the herbicidal activity of these compounds. researchgate.net

Anticancer Research and Cytotoxicity Studies

The potential of this compound and related compounds in cancer therapy has been an active area of research, with studies focusing on their cytotoxic effects against various cancer cell lines.

Evaluation of Cytotoxic Activity against Human Cancer Cell Lines (e.g., MCF7, A549, MDA-MB-231)

Preliminary studies have indicated that N-butyl derivatives can exhibit cytotoxic effects against different cancer cell lines. Research on compounds with similar structures has demonstrated their ability to induce apoptosis in cancer cells through interactions with cellular signaling pathways. For instance, some structurally related compounds have shown IC50 values in the low micromolar range against specific cancer cell lines, highlighting their potential as therapeutic agents.

The cytotoxic effects of various compounds have been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govresearchgate.nete-nps.or.kr These studies provide a basis for comparing the potential efficacy of new compounds like this compound. For example, metabolites from Trichoderma sp. have shown cytotoxic activity against MDA-MB-231 cells, with some compounds exhibiting significant inhibitory activity. e-nps.or.kr

Cytotoxicity of Various Compounds Against Cancer Cell Lines

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-butyl derivatives (general) | Various cancer cell lines | Cytotoxic effects, apoptosis induction | |

| Adriamycin | MCF-7, MDA-MB-231 | Cell cycle arrest, growth inhibition, apoptosis induction | nih.gov |

| Koninginin E (from Trichoderma sp.) | MDA-MB-231 | Significant inhibitory activity (IC50 = 7.3 µM) | e-nps.or.kr |

| [Pt2Cl4(berenil)2]Cl4 and [Pt2Cl2(NH3)2(berenil)2]Cl4 | MDA-MB-231, MCF-7 | Cytotoxicity | researchgate.net |

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Research has shown that various compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govmdpi.comfrontiersin.orgmdpi.com For example, some agents can block the cell cycle at the G1/G0 or G2/M phase, preventing cancer cell proliferation. nih.govmdpi.com

The generation of reactive oxygen species (ROS) is often a critical factor in the induction of apoptosis and cell cycle arrest. mdpi.comfrontiersin.orgmdpi.com An imbalance in ROS levels can lead to DNA damage and the activation of signaling pathways that trigger apoptosis. mdpi.comnih.gov Studies on other compounds have demonstrated that their antiproliferative activity is closely linked to ROS generation, which can modulate the activity of key regulatory proteins involved in the cell cycle and apoptosis. mdpi.com

Role in Drug Development for Specific Cancers (e.g., prostate, breast)

The development of new drugs for cancers like prostate and breast cancer is a continuous effort. nih.gov Identifying compounds that can effectively target cancer cells while minimizing effects on normal cells is a primary goal. mdpi.com The unique chemical structure of this compound, with its butyl, chloro, and amide functional groups, provides a versatile scaffold for the development of new therapeutic agents. ontosight.ai

Research into drug repositioning has identified that targeting specific pathways, such as those involving cytochrome P450 enzymes, could be crucial in breast cancer therapy. nih.gov The ability of N-butyl derivatives to be modified chemically allows for the exploration of a wide range of biological activities and the potential optimization of their anticancer properties.

Enzyme Inhibitor Development and Applications

Compounds structurally similar to this compound have been investigated as potential enzyme inhibitors. For instance, some have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. Chloroacetamide electrophiles are also known to be reactive and have been identified in covalent fragment screening for developing enzyme inhibitors. nih.gov This suggests that this compound could serve as a lead compound for the design of inhibitors targeting a variety of enzymes involved in different diseases.

Cholinesterase Inhibition for Neurodegenerative Disorders

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.gov While this compound itself is not a direct cholinesterase inhibitor, its chemical structure, specifically the reactive chloroacetamide group, makes it a valuable starting point for the synthesis of more complex inhibitor molecules.

Research into novel cholinesterase inhibitors frequently employs N-substituted-2-chloroacetamide derivatives. For instance, a three-step synthesis protocol has been used to create a series of 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine (B6355638)/morpholinecarbodithioate derivatives. nih.gov This process begins with N-(9-acridinyl)-2-chloroacetamide derivatives, which are then reacted with various dithiocarbamates. nih.gov Several of the resulting compounds demonstrated significant and selective inhibitory action against BChE. nih.gov One particular derivative, compound 4n in the study, was found to inhibit both AChE and BChE and was identified as a lead compound for further investigation. nih.gov

The key to this synthesis is the reactivity of the chlorine atom in the chloroacetamide moiety, which allows for its substitution by nucleophiles like the dithiocarbamate (B8719985) group, thereby linking the acridine (B1665455) scaffold to other functional groups. This modular approach allows chemists to generate a library of related compounds with varying substituents to optimize inhibitory activity and selectivity.

GSTO1 Inhibitors as Potential Cancer Therapeutics

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification processes. The omega-class GST, GSTO1, has been identified as a target in cancer therapy. Its inhibition can render cancer cells more susceptible to other chemotherapeutic agents. nih.gov Specifically, GSTO1 is implicated in the activation of inflammatory pathways and can contribute to the development of resistance to anticancer drugs. nih.gov

While direct studies employing this compound for the synthesis of GSTO1 inhibitors are not prominent, the development of inhibitors for the broader GST family provides insight into relevant chemical strategies. For example, researchers have designed and synthesized novel sulfonamide-containing benzoxazoles that inhibit human GST P1-1, an isoform often overexpressed in cancer cells. nih.gov Molecular docking studies of these compounds revealed that they act as catalytic inhibitors by binding to the active site. nih.gov